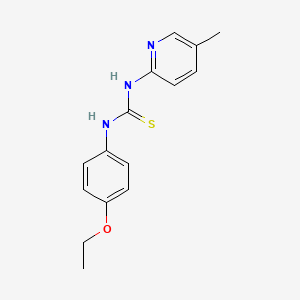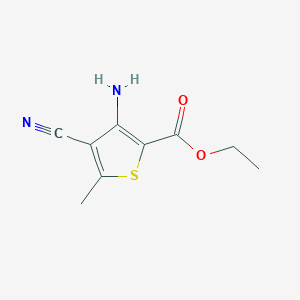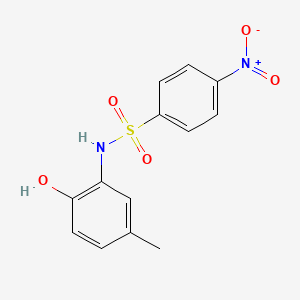
N-(2-phenylethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine, also known as PETPA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. PETPA is a thiazole-based compound that has been synthesized through various methods.
作用機序
The mechanism of action of N-(2-phenylethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to act on various molecular targets in the brain. This compound has been reported to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in regulating neuronal excitability. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including anticonvulsant, neuroprotective, and anti-inflammatory effects. This compound has also been reported to improve cognitive function and memory in animal models. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and synaptic plasticity.
実験室実験の利点と制限
N-(2-phenylethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has several advantages for lab experiments, including its high purity and stability. This compound is also readily available and can be synthesized through various methods. However, this compound has some limitations, including its low solubility in water, which can make it challenging to administer in vivo. This compound also has a short half-life, which can limit its therapeutic potential.
将来の方向性
There are several future directions for N-(2-phenylethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine research, including exploring its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. This compound can also be studied for its potential as a neuroprotective agent in traumatic brain injury and stroke. Further studies can also be conducted to elucidate the mechanism of action of this compound and identify its molecular targets in the brain. Additionally, this compound can be modified to improve its pharmacokinetic properties, such as solubility and half-life.
合成法
N-(2-phenylethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine can be synthesized through various methods, including the reaction of 2-bromo-N-(2-phenylethyl)acetamide with 3-pyridinecarboxaldehyde in the presence of sodium hydride and 2-aminothiazole. Another method involves the reaction of 2-(2-phenylethyl)thiazol-4-ylamine with 3-pyridinecarboxaldehyde in the presence of sodium hydride and acetic acid. The synthesis method plays a crucial role in determining the purity and yield of the final product.
科学的研究の応用
N-(2-phenylethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has shown potential in various scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. This compound has been reported to exhibit anticonvulsant and neuroprotective effects in animal models. This compound has also been studied for its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
N-(2-phenylethyl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-2-5-13(6-3-1)8-10-18-16-19-15(12-20-16)14-7-4-9-17-11-14/h1-7,9,11-12H,8,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRCFPODINPNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-N'-[(4-butoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5800783.png)





![1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5800817.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B5800818.png)


![4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide](/img/structure/B5800830.png)
![N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide](/img/structure/B5800836.png)
